2,4,5-Trifluoro-3-ethoxy benzoic acid
Overview
Description
3-Ethoxy-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an ethoxy group
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used to synthesize other compounds , suggesting that it may interact with various biological targets.
Mode of Action
The fluorine atoms in the compound could potentially enhance its binding affinity to its targets, as fluorine is known to form strong bonds with other atoms .
Biochemical Pathways
It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used in the synthesis of other compounds , suggesting that it may be involved in various biochemical reactions.
Pharmacokinetics
The presence of the ethoxy group could potentially enhance its solubility, thereby influencing its absorption and distribution .
Result of Action
The presence of fluorine atoms could potentially enhance its reactivity, leading to various molecular and cellular effects .
Action Environment
It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is recommended to be stored in a well-ventilated place , suggesting that environmental conditions such as temperature and humidity could potentially influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,5-trifluorobenzoic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the ethoxy group. One common method starts with tetrachloroisophthalonitrile, which undergoes selective fluorination, reduction, and partial defluorination to yield 2,4,5-trifluoroisophthalonitrile. This intermediate is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid, which can be further modified to introduce the ethoxy group .
Industrial Production Methods: Industrial production methods for 3-Ethoxy-2,4,5-trifluorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,4,5-trifluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Esters: Various esters depending on the alcohol used.
Scientific Research Applications
3-Ethoxy-2,4,5-trifluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Hydroxy-2,4,5-trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
Comparison: 3-Ethoxy-2,4,5-trifluorobenzoic acid is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties compared to its analogs. For example, 3-Hydroxy-2,4,5-trifluorobenzoic acid has a hydroxyl group instead of an ethoxy group, which can affect its reactivity and solubility. Similarly, 3,4,5-Trifluorobenzoic acid lacks the ethoxy group, making it less versatile in certain chemical reactions .
Properties
IUPAC Name |
3-ethoxy-2,4,5-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442773 | |
Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169507-61-3 | |
Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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